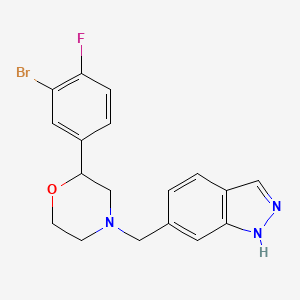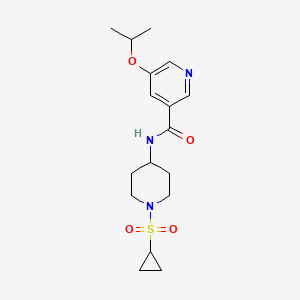![molecular formula C23H31N5O B6972194 2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole](/img/structure/B6972194.png)
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole is a complex organic compound known for its unique structure and versatile applications. This compound features a combination of triazole, pyrrolidine, phenyl, and oxazole rings, making it a valuable molecule in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole typically involves multiple steps, including the formation of the triazole and oxazole rings, followed by their integration with the pyrrolidine and phenyl groups. Common synthetic routes include:
Formation of Triazole Ring:
Formation of Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Integration of Functional Groups: The final step involves coupling the triazole and oxazole rings with the pyrrolidine and phenyl groups using various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the triazole ring, converting it to dihydrotriazole derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives .
Aplicaciones Científicas De Investigación
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that facilitate catalytic reactions.
Pathways Involved: In biological systems, it participates in bioorthogonal reactions, enabling the labeling and tracking of biomolecules without interfering with native biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Uniqueness
2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry and bioorthogonal reactions makes it particularly valuable in scientific research and industrial applications .
Propiedades
IUPAC Name |
2-[1-[(1-tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-16(2)21-20(17-10-7-6-8-11-17)24-22(29-21)19-12-9-13-27(19)14-18-15-28(26-25-18)23(3,4)5/h6-8,10-11,15-16,19H,9,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAABHVZPLVTDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(O1)C2CCCN2CC3=CN(N=N3)C(C)(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B6972119.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B6972127.png)

![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B6972142.png)
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B6972150.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B6972163.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(4-fluorophenyl)piperidin-4-amine](/img/structure/B6972170.png)
![7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6972175.png)
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane](/img/structure/B6972182.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide](/img/structure/B6972189.png)
![2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine](/img/structure/B6972205.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine](/img/structure/B6972208.png)
![4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B6972216.png)
